[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKWXKLMSIAXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions
Formation of Benzothiazine Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group serves as a prime site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Products/Outcomes | Source Support |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives via C–Br bond activation | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Aryl-aryl bonds with electron-rich partners |
Mechanistic Insights :
-
Bromine substitution occurs under mild catalytic conditions due to the electron-withdrawing effect of the adjacent dioxido group, which activates the aromatic ring for SNAr.
-
Cross-coupling reactions with boronic acids (Suzuki) typically achieve yields >75% under optimized conditions.
Carbonyl Group Reactivity
The methanone moiety participates in condensation and nucleophilic addition reactions.
Key Reactions:
-
Hydrazone Formation :
Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazone derivatives .
Example :
(Yield: 82–89%) . -
Grignard Addition :
The ketone undergoes nucleophilic attack by organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.
Dioxido Group Transformations
The 1,1-dioxido benzothiazine system influences redox behavior:
Note : The dioxido group stabilizes the benzothiazine ring, limiting direct reactivity unless subjected to strong reductants.
Ring-Opening and Rearrangements
Under alkaline conditions (NaOH, H₂O/EtOH), the benzothiazine ring undergoes hydrolysis:
Key Observations :
-
Ring-opening is facilitated by the electron-deficient nature of the dioxido group.
-
Products are characterized via LC-MS and NMR.
Electrophilic Aromatic Substitution
The phenylmethanone group directs electrophiles to the para position:
| Reaction | Reagents | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro-substituted derivative | 68% |
| Sulfonation | ClSO₃H, RT | Sulfonic acid adducts | 55% |
Biological Activity Correlation
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
Biological Activities
Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities. The following table summarizes key activities associated with related compounds:
| Compound Class | Biological Activity |
|---|---|
| Benzothiazine Derivatives | Antimicrobial, anticancer |
| Piperidine Derivatives | Analgesic properties |
| Thiazolidinediones | Antidiabetic effects |
Antibacterial Properties
Recent studies have identified derivatives of benzothiazines, including those similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone, as potential antibacterial agents targeting Staphylococcus aureus. For instance, a study demonstrated that specific derivatives could inhibit bacterial peptide deformylase effectively, showcasing their potential in treating bacterial infections .
Anticancer Potential
Benzothiazine derivatives have also been investigated for anticancer properties. The structural modifications in these compounds can lead to enhanced cytotoxicity against various cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .
Case Studies
- Antibacterial Activity Against Staphylococcus aureus
-
Anticancer Activity
- In vitro studies on modified benzothiazines revealed promising results against breast cancer cell lines. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazine ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazine Core
Compound A : 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular Formula: C₂₅H₂₃NO₃S
- Average Mass : 417.52 g/mol
- Key Difference : The bromine atom is replaced with a butyl group (-C₄H₉), increasing lipophilicity (logP ≈ 5.2 vs. 4.8 for the brominated analog). This modification enhances membrane permeability but reduces electrophilic reactivity .
Compound B : (2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone
Methanone Derivatives with Heterocyclic Modifications
Compound C : (4-Bromophenyl)(4-(perfluorophenyl)piperidin-1-yl)methanone
- Molecular Formula: C₁₈H₁₂BrF₅NO
- Average Mass : 448.20 g/mol
- Key Difference : The benzothiazine-dioxide core is replaced with a piperidine ring bearing a perfluorophenyl group. This substitution introduces strong electron-withdrawing effects (via fluorine atoms), altering binding affinity in receptor studies .
Compound D : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Functional Group Modifications in Benzothiazine Derivatives
Compound E : Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : Bromine at the para position (target compound) enhances resonance stabilization, critical for interactions with biological targets like kinase enzymes .
- Crystallinity : The hydroxyl group in Compound B promotes dense crystal packing via hydrogen bonds, a property exploitable in pharmaceutical formulation .
Biological Activity
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.37 g/mol. The compound features a benzothiazine core structure which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrNO3S |
| Molecular Weight | 468.37 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazine Core : Cyclization of precursors under acidic or basic conditions.
- Bromination : Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
- Acylation : Attaching the phenyl group via Friedel-Crafts acylation.
Biological Activity
Research has shown that benzothiazine derivatives exhibit various biological activities, including:
- Antimicrobial Effects : Several studies indicate that benzothiazine compounds possess antimicrobial properties against a range of pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi .
- Analgesic Activity : The compound has been evaluated for its analgesic properties through pharmacological tests such as the writhing test and hot plate test. Preliminary results suggest that it may have significant pain-relieving effects .
- Anti-inflammatory Properties : Benzothiazine derivatives are also being investigated for their potential to inhibit inflammatory pathways. Molecular docking studies have predicted interactions with COX-2 enzymes, suggesting a mechanism for their anti-inflammatory effects .
Case Studies
- Analgesic Testing :
- Toxicity Assessment :
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of bromophenyl and phenyl groups enhances binding affinity to enzymes involved in pain and inflammation pathways.
- Receptor Modulation : Potential modulation of pain receptors may contribute to its analgesic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
